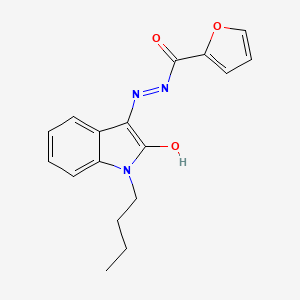

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide

Description

Properties

IUPAC Name |

N-(1-butyl-2-hydroxyindol-3-yl)iminofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-2-3-10-20-13-8-5-4-7-12(13)15(17(20)22)18-19-16(21)14-9-6-11-23-14/h4-9,11,22H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVDUKXOLDUJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide typically involves the condensation reaction between a furan-2-carbohydrazide and a 1-butyl-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions may convert the hydrazone linkage to a hydrazine derivative.

Substitution: The furan and indolinone rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, hydrazones are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Hydrazones have been studied for their ability to inhibit enzymes and interact with biological targets, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide would depend on its specific biological activity. Generally, hydrazones can act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Indolinone Core

The 1-butyl group in the target compound distinguishes it from analogs with different substituents:

- This compound exhibits a higher melting point (310–312°C) compared to the butyl derivative, likely due to stronger intermolecular interactions.

- (Z)-N'-(2-Oxo-1-phenylindolin-3-ylidene)benzofuran-2-carbohydrazide (): Replacement of furan with benzofuran and addition of a phenyl group at the 1-position significantly alters π-stacking behavior and steric bulk, reflected in its lower melting point (235–238°C) and distinct NMR shifts (δ 155.15 ppm for C=O vs. 164.78 ppm in the target compound).

Table 1: Substituent Impact on Key Properties

Modifications on the Carbohydrazide Moiety

- N'-[4-(Dimethylamino)benzylidene]furan-2-carbohydrazide (): The dimethylamino group introduces a strong electron-donating effect, reducing the dihedral angle between the benzylidene and furan rings (25.59°) compared to the target compound. This planar conformation facilitates intermolecular N–H⋯O hydrogen bonding, enhancing crystallinity.

- (E)-N'-(2-Hydroxybenzylidene)furan-2-carbohydrazide (): A hydroxy group enables intramolecular O–H⋯N hydrogen bonding, stabilizing a trans-configuration and forming sheet-like crystal structures via N–H⋯O interactions.

Anti-Inflammatory Activity

The 5-bromo analog () demonstrates superior anti-inflammatory activity (IC₅₀ = 2.00 µg/mL for hemolysis inhibition) compared to diclofenac sodium, attributed to the bromine atom’s electronegativity and its role in stabilizing interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding. Molecular docking reveals that the hydrazide moiety forms critical bonds with Arg120 and Tyr355 residues in COX-2 . In contrast, the target compound’s butyl group may enhance membrane permeability but reduce specificity for COX-2.

Antimicrobial and Antitubercular Effects

- N'-(2-Oxoindolin-3-ylidene)benzofuran-2-carbohydrazide derivatives () show broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus. The benzofuran ring likely improves DNA gyrase inhibition.

- Acyl hydrazones with thiophene/furan cores () exhibit antitubercular activity (MIC = 3.12–12.5 µg/mL), suggesting that electron-rich heterocycles enhance uptake in mycobacterial cells.

Physicochemical and Crystallographic Properties

Crystallinity and Hydrogen Bonding

- The 5-chloro-2-hydroxybenzylidene analog () crystallizes as a monohydrate in the orthorhombic system (space group P2₁2₁2₁), with O–H⋯O and N–H⋯O bonds forming 3D networks. This contrasts with the target compound’s likely monoclinic packing due to its bulky butyl group.

- N'-(4-(Methylsulfanyl)benzylidene)furan-2-carbohydrazide () exhibits a larger dihedral angle (35.34°) between aromatic rings, reducing planarity and π-conjugation compared to the target compound.

Table 2: Crystallographic Data Comparison

| Compound (Evidence) | Dihedral Angle (°) | Crystal System | Hydrogen Bonding Network |

|---|---|---|---|

| 4-(Dimethylamino) analog (3) | 25.59 | Orthorhombic | N–H⋯O chains along [010] |

| 2-Hydroxybenzylidene analog (17) | 16.12 | Monoclinic | O–H⋯N intramolecular, N–H⋯O sheets |

| Target Compound | Not reported | Likely monoclinic | Predicted C–H⋯π interactions |

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide, and how is reaction progress monitored?

The compound is typically synthesized via acid-catalyzed condensation between 1-butylisatin and furan-2-carbohydrazide in ethanol under reflux. A catalytic amount of glacial acetic acid is added to facilitate imine bond formation. Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization . Post-reaction, the product is isolated via filtration, washed with water, and recrystallized from ethanol (yield: ~75–83%) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Q. How can researchers design preliminary biological activity assays for this compound?

- Antimicrobial testing : Use agar diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs) .

- Anti-inflammatory screening : Measure inhibition of cyclooxygenase (COX) enzymes or cytokine production in cell models .

- Cytotoxicity assays : Employ MTT/XTT assays on cancer cell lines (e.g., A549 lung carcinoma) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural characterization (e.g., Z/E isomerism or tautomerism)?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous determination of the Z-configuration and hydrogen-bonding patterns. Use programs like SHELXL for refinement and WinGX for data analysis. Key metrics include:

Q. What strategies optimize reaction yields and minimize byproducts during synthesis?

- Solvent selection : Ethanol or toluene improves solubility of intermediates.

- Catalyst screening : Test trifluoroacetic acid or p-toluenesulfonic acid as alternatives to glacial acetic acid for faster kinetics .

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition.

- Byproduct analysis : Use LC-MS or preparative TLC to identify side products (e.g., hydrolyzed intermediates or dimeric species) .

Q. How can computational methods predict biological target interactions or pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or DNA topoisomerases. Focus on hydrogen bonds between the hydrazide group and active-site residues .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5–3.0), aqueous solubility, and blood-brain barrier penetration .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer interactions .

Q. What advanced techniques analyze intermolecular interactions in the solid state?

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to understand crystal packing .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H, N···H) with CrystalExplorer .

Example: In N′-(2-oxoindolin-3-ylidene) derivatives, π-π stacking between furan and indole rings enhances thermal stability .

Q. How do substituents on the indole or furan moieties influence bioactivity?

- Electron-withdrawing groups (e.g., Cl, Br) : Increase antimicrobial potency by enhancing membrane permeability. For example, 5-bromo substitution improved anti-inflammatory activity by 30% compared to unsubstituted analogs .

- Alkyl chains (e.g., butyl group) : Modulate lipophilicity, affecting cellular uptake. The 1-butyl group in this compound may enhance blood-brain barrier penetration .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in NMR or mass spectrometry data?

- Verify solvent effects : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ or acetone-d₆ .

- Check tautomerism : Use variable-temperature NMR to detect equilibrium between enol-imine and keto-amine forms .

- High-resolution MS : Confirm molecular formula accuracy (e.g., HRMS error < 2 ppm) .

10. Resolving discrepancies in biological assay results across labs:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing.

- Control variables : Ensure consistent cell passage numbers in cytotoxicity assays .

- Validate via orthogonal assays : Pair enzyme inhibition data with cell-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.